molecular formula C25H27N3O2 B2629297 N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919972-86-4

N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2629297
CAS No.: 919972-86-4
M. Wt: 401.51
InChI Key: SQOWNXJLDXJSOZ-UHFFFAOYSA-N
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Description

N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its complex structure, which includes a furan ring, a benzodiazole moiety, and a tetramethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the tetramethylphenyl group, and the coupling with the furan-2-carboxamide moiety. One common synthetic route is as follows:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Tetramethylphenyl Group: The tetramethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,3,5,6-tetramethylbenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Coupling with Furan-2-carboxamide: The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid or its activated ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
  • N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)thiophene-2-carboxamide
  • N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)pyrrole-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the furan ring, which may confer distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-[1-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-15-13-16(2)18(4)20(17(15)3)14-28-22-10-7-6-9-21(22)27-24(28)19(5)26-25(29)23-11-8-12-30-23/h6-13,19H,14H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOWNXJLDXJSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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